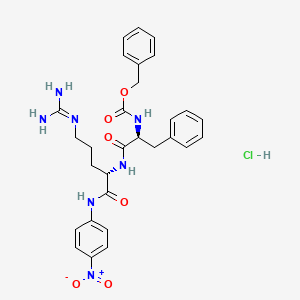Z-Phe-Arg-pNA hydrochloride
CAS No.: 59188-54-4
Cat. No.: VC3033825
Molecular Formula: C29H34ClN7O6
Molecular Weight: 612.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59188-54-4 |
|---|---|
| Molecular Formula | C29H34ClN7O6 |
| Molecular Weight | 612.1 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1 |
| Standard InChI Key | MQLJPMRKMUZNKZ-DKIIUIKKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl |
| SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl |
Introduction
Z-Phe-Arg-pNA hydrochloride is a synthetic chromogenic substrate widely used in biochemical and enzymatic assays to measure protease activity. It is particularly effective for analyzing the activity of cysteine and serine proteases, including cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein. The compound is cleaved by these enzymes to release p-nitroaniline (pNA), which can be quantified spectrophotometrically at wavelengths between 405–410 nm .
Target Enzymes
Z-Phe-Arg-pNA hydrochloride is specifically designed for proteases such as:
Mode of Action
The compound acts as a substrate for proteases. Upon enzymatic cleavage at the peptide bond between phenylalanine (Phe) and arginine (Arg), it releases p-nitroaniline (pNA). This product exhibits a strong absorbance at 405–410 nm, enabling spectrophotometric quantification of enzyme activity .
Environmental Influences
The enzyme activity and cleavage efficiency are influenced by:
-
pH: Optimal activity occurs at specific pH ranges depending on the protease.
-
Temperature: Reaction rates increase with temperature up to a certain threshold.
-
Buffer Composition: Ionic strength and buffer type can affect enzymatic activity.
Biochemical Research
Z-Phe-Arg-pNA hydrochloride is extensively used in:
-
Enzyme Kinetics Studies: To determine the catalytic efficiency () of proteases.
-
Inhibitor Screening: High-throughput assays to identify potential protease inhibitors for drug development .
Clinical Diagnostics
The compound aids in diagnosing diseases associated with aberrant protease activity, such as:
-
Cancer
-
Inflammatory disorders
-
Neurodegenerative diseases.
Pharmaceutical Industry
In drug discovery, Z-Phe-Arg-pNA hydrochloride is employed for:
Comparison with Similar Compounds
| Compound Name | Detection Method | Specificity | Application Focus |
|---|---|---|---|
| Z-Phe-Arg-pNA hydrochloride | Chromogenic | Broad range of cysteine/serine proteases | Enzyme kinetics, diagnostics |
| Z-Phe-Arg-AMC hydrochloride | Fluorogenic | Similar range | Higher sensitivity in fluorescence-based assays |
| Z-Arg-Arg-pNA | Chromogenic | Trypsin-like proteases | Limited specificity |
Z-Phe-Arg-pNA hydrochloride's chromogenic properties make it ideal for straightforward spectrophotometric assays without requiring specialized fluorescence equipment.
Synthetic Route
The synthesis involves coupling Z-protected phenylalanine (Z-Phe) and arginine (Arg) with p-nitroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified and lyophilized for storage.
Storage Conditions
The compound is stable when stored at -20°C in a dry environment. It retains its activity for extended periods under these conditions .
Table: Enzyme Specificity Data
| Enzyme | Cleavage Efficiency |
|---|---|
| Cathepsin B | High |
| Cathepsin L | Moderate |
| Papain | High |
| Trypsin | Low |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume